molecular formula C8H5BrF2N2 B6191438 6-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2614306-56-6

6-bromo-1-(difluoromethyl)-1H-indazole

Cat. No.: B6191438
CAS No.: 2614306-56-6
M. Wt: 247.04 g/mol
InChI Key: DRCPBAHORNBIHJ-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)-1H-indazole is a chemical compound with the molecular formula C9H6BrF2N. It is a derivative of indazole, a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of bromine and difluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of 1-(difluoromethyl)-1H-indazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and solvents is also considered to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaN3 or NaOCH3 in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with azide or methoxy groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-1H-indazole is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethyl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups enhance its binding affinity to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

    6-Bromo-1-(difluoromethyl)-1H-indole: Similar in structure but with an indole ring instead of an indazole ring.

    6-Bromo-1-(trifluoromethyl)-1H-indazole: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-1H-indazole: Lacks the bromine atom.

Uniqueness: 6-Bromo-1-(difluoromethyl)-1H-indazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

CAS No.

2614306-56-6

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)indazole

InChI

InChI=1S/C8H5BrF2N2/c9-6-2-1-5-4-12-13(8(10)11)7(5)3-6/h1-4,8H

InChI Key

DRCPBAHORNBIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(N=C2)C(F)F

Purity

95

Origin of Product

United States

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